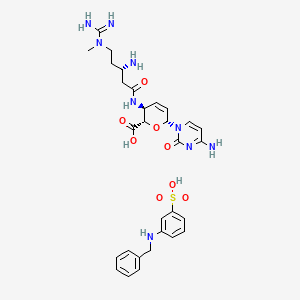
Blasticidin S, (benzylamino)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blasticidin S, (benzylamino)benzenesulfonate, is a derivative of blasticidin S, an antibiotic originally discovered by Japanese researchers in the 1950s. It is widely used in biological research for selecting and maintaining genetically manipulated cells. Blasticidin S is a nucleoside analogue antibiotic that disrupts protein translation in both prokaryotic and eukaryotic cells .
Métodos De Preparación
Blasticidin S, (benzylamino)benzenesulfonate, is synthesized through a series of chemical reactions. The preparation involves the coupling of blasticidin S with benzylamine and benzenesulfonate. The synthetic route typically includes the following steps:
Activation of Blasticidin S: Blasticidin S is activated using a suitable reagent to form an intermediate.
Coupling Reaction: The activated blasticidin S is then reacted with benzylamine and benzenesulfonate under controlled conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain the final compound with high purity.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Blasticidin S, (benzylamino)benzenesulfonate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Blasticidin S, (benzylamino)benzenesulfonate, has a wide range of scientific research applications, including:
Biology: It is used as a selective agent in cell culture to maintain genetically manipulated cells that express blasticidin resistance genes.
Medicine: The compound is studied for its potential therapeutic applications, particularly in targeting specific pathogens and diseases.
Chemistry: It is used in various chemical reactions and studies to understand its reactivity and properties.
Mecanismo De Acción
Blasticidin S, (benzylamino)benzenesulfonate, exerts its effects by inhibiting protein translation. It binds to the peptidyl transferase center of the ribosome, preventing the termination step of translation and peptide bond formation. This inhibition disrupts protein synthesis, leading to the death of the targeted cells. The compound is competitive with puromycin, suggesting a highly similar binding site .
Comparación Con Compuestos Similares
Blasticidin S, (benzylamino)benzenesulfonate, is unique in its low phytotoxicity to plants while maintaining high efficacy in disease control. Similar compounds include:
Puromycin: An antibiotic that also inhibits protein synthesis by targeting the ribosome.
Gougerotin: Another nucleoside antibiotic with a similar mechanism of action but different structural features.
Polyoxins: Used in agriculture for their antifungal properties, similar to blasticidin S.
This compound, stands out due to its specific application in both biological research and agriculture, offering a balance between efficacy and safety .
Propiedades
Número CAS |
38162-93-5 |
|---|---|
Fórmula molecular |
C30H39N9O8S |
Peso molecular |
685.8 g/mol |
Nombre IUPAC |
(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;3-(benzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C17H26N8O5.C13H13NO3S/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;15-18(16,17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1-9,14H,10H2,(H,15,16,17)/t9-,10-,13+,14-;/m0./s1 |
Clave InChI |
GJIFYFLPKNBKJE-NMQKUDMSSA-N |
SMILES isomérico |
CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
SMILES canónico |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




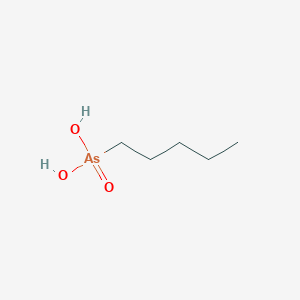
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
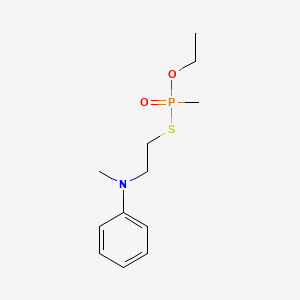

![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
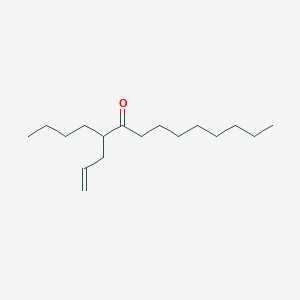
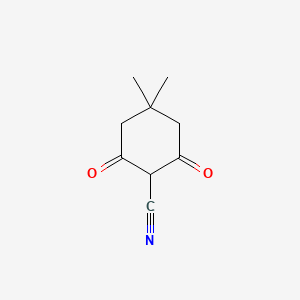
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
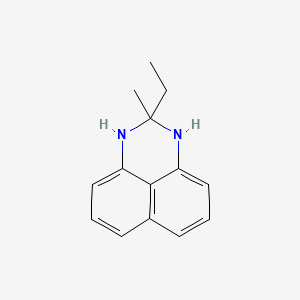
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
